REACTION_CXSMILES
|
[CH:1]([CH:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:6][CH2:5]1)([CH3:3])[CH3:2]>[Fe]>[CH:1]([CH:4]1[CH2:5][CH2:6][CH:7]([CH2:10][CH2:11][C:12](=[O:14])[CH2:11][CH2:10][CH:7]2[CH2:6][CH2:5][CH:4]([CH:1]([CH3:2])[CH3:3])[CH2:9][CH2:8]2)[CH2:8][CH2:9]1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1CCC(CC1)CCC(=O)O
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
290 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mass
|
Type
|
EXTRACTION
|
Details
|
is extracted well with ether
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the ethereal extracts concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave the product, 17.3 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1CCC(CC1)CCC(CCC1CCC(CC1)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |